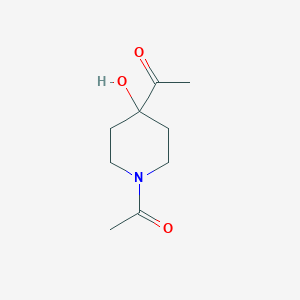
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one
Cat. No. B138626
Key on ui cas rn:
132945-52-9
M. Wt: 185.22 g/mol
InChI Key: QXWURQKOENDEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05102877
Procedure details


To a solution of 1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine (13 g) in a mixture of tetrahydrofuran (100 ml), water (25 ml) and N,N-dimethylformamide (10 drops) were added mercuric sulfate (1.6 g) and sulfuric acid (10 drops), and the resultant mixture was stirred at ambient temperature for 15 hours. After adjusting pH to around 8 with sodium hydrogen carbonate, the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.) and the residue was washed with ethyl acetate and tetrahydrofuran. Filtrate and washings were combined and evaporated in vacuo, and the residue was dissolved in ethyl acetate, dried over magnesium sulfate. Evaporation of the solvent gave 1,4-diacetyl-4-hydroxypiperidine (8.75 g).
Name
1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
Quantity
13 g
Type
reactant
Reaction Step One




[Compound]
Name
mercuric sulfate
Quantity
1.6 g
Type
reactant
Reaction Step Two


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][C:7]([OH:16])([C:10]#[C:11][Si](C)(C)C)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].O.C(=O)([O-])[OH:19].[Na+]>O1CCCC1.CN(C)C=O.S(=O)(=O)(O)O>[C:1]([N:4]1[CH2:9][CH2:8][C:7]([C:10](=[O:19])[CH3:11])([OH:16])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)(C#C[Si](C)(C)C)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
mercuric sulfate
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.)
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with ethyl acetate and tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)(O)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
